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molecular formula C8H12O4 B8745171 (2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate CAS No. 20363-83-1

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate

Cat. No. B8745171
M. Wt: 172.18 g/mol
InChI Key: ZQFZSKPXTQMPNC-UHFFFAOYSA-N
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Patent
US04778869

Procedure details

To a flask equipped with a stirrer was added 172.8 parts methacrylic acid and 202 parts triethylamine. This mixture was allowed to stir for 5 min. To this was added 245 parts ethyl chloroacetate. The reactants were heated to 60° C. and the exotherm carried the temperature up to 100° C. The temperature was kept between 90°-97° C. by cooling for 1/2 hour after which heat was supplied to hold the temperature at 90° for 1 hour. The mixture was cooled and filtered. This crude product was distilled at 65.5°-66° C. at 0.1 cm to yield 318 g of pure EMA as confirmed by chemical analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].Cl[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(N(CC)CC)C>[C:1]([O:6][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
up to 100° C
CUSTOM
Type
CUSTOM
Details
was kept between 90°-97° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling for 1/2 hour after which
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
at 90°
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
This crude product was distilled at 65.5°-66° C. at 0.1 cm
CUSTOM
Type
CUSTOM
Details
to yield 318 g of pure EMA

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C(=C)C)(=O)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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